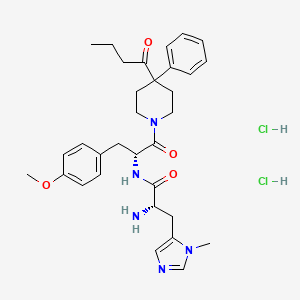

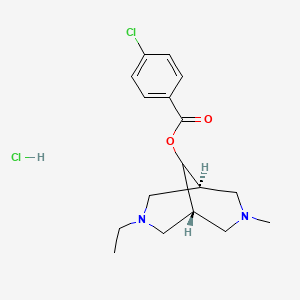

BMS-470539 dihydrochloride

Vue d'ensemble

Description

Dihydrochlorure de BMS 470539: est un composé synthétique connu pour son activation puissante et sélective du récepteur de la mélanocortine-1. Ce récepteur est impliqué dans divers processus physiologiques, y compris les réponses anti-inflammatoires. Le composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de l'immunomodulation et de l'inflammation .

Applications De Recherche Scientifique

BMS 470539 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the melanocortin-1 receptor and its role in various chemical processes.

Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation and immune responses.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and other conditions involving the immune system.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the melanocortin-1 receptor .

Mécanisme D'action

Target of Action

BMS-470539 dihydrochloride is a highly potent and selective agonist of the melanocortin-1 receptor (MC-1R) with an IC50 of 120 nM and an EC50 of 28 nM . The MC-1R is a G-protein coupled receptor involved in skin pigmentation, inflammation, and immune response .

Biochemical Pathways

Upon binding to MC-1R, this compound activates the cAMP/PKA/Nurr1 pathway . This leads to the inhibition of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Result of Action

this compound has potent anti-inflammatory properties . In animal models, it has been shown to inhibit cell adhesion and emigration, with no effect on cell rolling . It also inhibits the tissue expression of both CXCL1 and CCL2, key chemokines involved in the inflammatory response .

Analyse Biochimique

Biochemical Properties

BMS-470539 dihydrochloride plays a crucial role in biochemical reactions by selectively activating the melanocortin-1 receptor (MC-1R). It has an IC50 of 120 nM and an EC50 of 28 nM . The compound does not activate MC-3R and exhibits very weak partial agonist activity at MC-4R and MC-5R . This compound interacts with the MC-1R, leading to the inhibition of NF-κB nuclear translocation and the reduction of TNF-α stimulated NF-κB luciferase activity in a dose-dependent manner .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In HBL melanoma cells, the compound significantly reduces TNF-α stimulated NF-κB luciferase activity . This indicates that this compound can modulate cell signaling pathways, particularly those involving NF-κB, which is a key regulator of inflammation and immune responses . Additionally, the compound’s anti-inflammatory properties suggest that it may influence gene expression and cellular metabolism by altering the activity of specific transcription factors and signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the melanocortin-1 receptor (MC-1R). Upon binding, the compound activates the receptor, leading to downstream signaling events that inhibit the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes and decreases the overall inflammatory response . The compound’s ability to selectively target MC-1R while exhibiting minimal activity at other melanocortin receptors (MC-3R, MC-4R, and MC-5R) underscores its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with dose-dependent inhibition of NF-κB activity . In vivo studies have shown that this compound can inhibit leukocyte trafficking and reduce inflammation following ischemia-reperfusion in the vasculature . These effects are maintained over a period of 125 minutes when administered intravenously at doses ranging from 2.05 to 18.47 mg/kg .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukocyte adhesion and migration without affecting cell rolling . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited . The compound’s anti-inflammatory efficacy in mice has been demonstrated at doses ranging from 15 to 100 μmol/kg .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate the activity of NF-κB and other transcription factors . By inhibiting NF-κB translocation, this compound reduces the expression of pro-inflammatory cytokines and other mediators of inflammation . This modulation of metabolic pathways highlights the compound’s potential as a therapeutic agent for inflammatory diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective activation of MC-1R suggests that it may be preferentially localized to cells and tissues expressing this receptor . Additionally, the compound’s anti-inflammatory properties indicate that it may accumulate in inflamed tissues, where it can exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, MC-1R. Upon binding to MC-1R, the compound activates signaling pathways that inhibit NF-κB translocation to the nucleus . This localization is crucial for the compound’s anti-inflammatory activity, as it allows for the selective modulation of gene expression and cellular responses .

Méthodes De Préparation

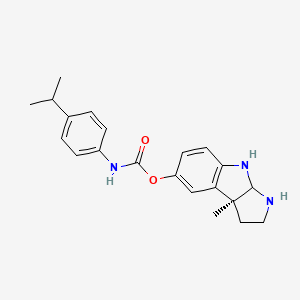

Voies de synthèse et conditions de réaction: La synthèse du dihydrochlorure de BMS 470539 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement les étapes suivantes :

Formation du cycle pipéridine : La première étape implique la formation d'un cycle pipéridine, qui est un composant structurel crucial du composé.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes butyryle et phényle, sont introduits dans le cycle pipéridine par une série de réactions.

Assemblage final : La dernière étape implique le couplage de l'intermédiaire pipéridine avec d'autres fragments moléculaires pour former la molécule complète de dihydrochlorure de BMS 470539.

Méthodes de production industrielle : La production industrielle du dihydrochlorure de BMS 470539 suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, le contrôle précis des conditions de réaction et des techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrochlorure de BMS 470539 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers agents d'halogénation ou nucléophiles selon la substitution souhaitée.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .

Applications de la recherche scientifique

Le dihydrochlorure de BMS 470539 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur de la mélanocortine-1 et son rôle dans divers processus chimiques.

Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire et l'expression génique liées à l'inflammation et aux réponses immunitaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des maladies auto-immunes et d'autres affections impliquant le système immunitaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur de la mélanocortine-1 .

Mécanisme d'action

Le dihydrochlorure de BMS 470539 exerce ses effets en activant sélectivement le récepteur de la mélanocortine-1. Cette activation entraîne une cascade d'événements de signalisation intracellulaire, y compris l'activation des voies de l'adénosine monophosphate cyclique (AMPc) et de la protéine kinase A (PKA). Ces voies jouent un rôle crucial dans la modulation des réponses inflammatoires et de l'activité des cellules immunitaires. Les propriétés anti-inflammatoires du composé sont principalement médiées par l'inhibition des cytokines pro-inflammatoires et la réduction de l'infiltration des leucocytes .

Comparaison Avec Des Composés Similaires

Composés similaires :

Afamélanotide : Un autre agoniste du récepteur de la mélanocortine avec des propriétés anti-inflammatoires similaires.

Bremélanotide : Connu pour ses effets sur les récepteurs de la mélanocortine, en particulier dans le contexte du dysfonctionnement sexuel.

Mélanotan II : Un peptide synthétique qui active les récepteurs de la mélanocortine et est étudié pour ses effets sur la pigmentation de la peau et l'inflammation.

Unicité : Le dihydrochlorure de BMS 470539 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur de la mélanocortine-1. Contrairement à d'autres composés similaires, il a été spécialement conçu pour imiter le pharmacophore central des mélanocortines, ce qui se traduit par un profil pharmacodynamique favorable. Cela en fait un outil précieux pour étudier le récepteur de la mélanocortine-1 et son rôle dans divers processus physiologiques .

Propriétés

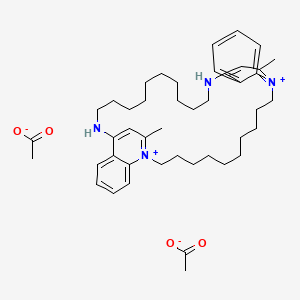

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAOBJHRUKFKIH-YDVFRNEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341796-82-3 | |

| Record name | BMS-470539 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of BMS-470539 dihydrochloride and what effects were observed in the presented studies?

A1: this compound exerts its effects by selectively binding to the human melanocortin MC1 receptor. [, ] While the exact downstream signaling pathways were not fully elucidated in the provided research, the studies demonstrated that this compound exhibited chondroprotective and anti-inflammatory effects in a human chondrocytic cell line (C-20/A4) model of osteoarthritis. [, ] Specifically, this compound inhibited cell death, reduced caspase-3 and -7 activity, increased glycosaminoglycan (GAG) content, and increased heme-oxygenase-1 (HO-1) protein expression in these cells when challenged with inflammatory stimuli. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)